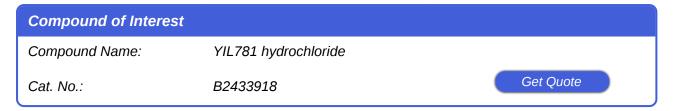


Application Notes and Protocols: YIL781 Hydrochloride in Diet-Induced Obese Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 hydrochloride is a potent and orally active small molecule that modulates the ghrelin receptor (GHS-R1a).[1][2] The ghrelin receptor is a key regulator of energy balance, appetite, and glucose homeostasis, making it an attractive target for the development of therapeutics for obesity and metabolic diseases.[3][4] YIL781 acts as a biased agonist, selectively activating the G α q/11 and G α 12 signaling pathways of the ghrelin receptor without recruiting β -arrestin.[5][6] In diet-induced obese (DIO) mouse models, daily oral administration of YIL781 has been shown to reduce food intake and promote weight loss, primarily through the selective loss of fat mass.[7][8] Furthermore, it has demonstrated beneficial effects on glucose metabolism, improving glucose tolerance by enhancing insulin secretion.[1][8]

These application notes provide a comprehensive guide for the use of **YIL781 hydrochloride** in preclinical studies using diet-induced obese mouse models. The following sections detail the pharmacological profile of YIL781, protocols for key in vivo experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation



The following tables summarize the quantitative data from preclinical studies investigating the effects of **YIL781 hydrochloride** in diet-induced obese mouse models.

Parameter	Value	Species/Model	Reference
Target	Ghrelin Receptor (GHS-R1a)	[1]	
Binding Affinity (Ki)	17 nM	[1]	
In Vitro Activity	Selective G α q/11 & G α 12 activation	BRET-based biosensor assays	[5][6]
Effect on Food Intake	Reduced	Diet-Induced Obese (DIO) Mice	[7][8]
Effect on Body Weight	Up to 15% loss (selective fat mass loss)	Diet-Induced Obese (DIO) Mice	[7][8]
Effect on Glucose Homeostasis	Improved glucose tolerance, Increased insulin secretion	Rats, DIO Mice	[1][8]
Effect on Gastric Emptying	Modestly delayed at higher doses (e.g., 10 mg/kg)	Mice	[8]

Table 1: Pharmacological and In Vivo Effects of YIL781 Hydrochloride.



Parameter	Dosage	Administrat ion Route	Animal Model	Key Findings	Reference
Acute Food Intake	Not Specified	Intracerebrov entricular (ICV)	Mice	Increased food intake, effect blunted in Gαq/11-deficient mice.	[7]
Chronic Body Weight	Not Specified	Oral	Diet-Induced Obese (DIO) Mice	Reduced food intake and body weight.	[7]
Glucose Tolerance	10 mg/kg	Oral (p.o.)	Rats	Improved glucose homeostasis.	[7]
Blood Glucose Level	0.1 to 5 μg/5 μl	Intrathecal (i.t.)	Conscious mice	Attenuated ghrelin-induced upregulation of blood glucose level.	[9]
Blood Pressure & Heart Rate	5, 10, and 20 mg/kg	Intraperitonea I (i.p.)	Wild-type mice	No significant change compared to vehicle.	[10]

Table 2: Summary of In Vivo Studies with ${\bf YIL781~Hydrochloride}.$

Experimental Protocols Induction of Diet-Induced Obesity (DIO) in Mice

Objective: To generate a mouse model of obesity that mimics the human condition of obesity resulting from a high-fat diet.[11]



Materials:

- Male C57BL/6 mice (4-5 weeks of age).[12]
- High-fat diet (HFD; e.g., 45% kcal from fat).[11][13]
- Standard chow diet.
- Animal caging with enrichment.
- Scale for body weight measurement.

Procedure:

- Upon arrival, acclimatize mice to the facility for at least one week on a standard chow diet.
- Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.
- House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.
- Monitor body weight weekly. Mice on the HFD will exhibit a gradual increase in body weight,
 which becomes significant after approximately 4 weeks.[11]
- Continue the HFD feeding for 10-12 weeks to establish a stable obese phenotype with increased adiposity and potential insulin resistance.[7][11][12]

Chronic Oral Administration of YIL781 Hydrochloride in DIO Mice

Objective: To evaluate the long-term effects of YIL781 on body weight, food intake, and body composition in DIO mice.[7]

Materials:

• Diet-induced obese C57BL/6 mice.



- YIL781 hydrochloride.
- Vehicle control (e.g., sterile water or saline).
- Oral gavage needles.
- Metabolic cages for accurate food intake monitoring.
- Body composition analyzer (e.g., DEXA or NMR).

Procedure:

- Acclimatize the DIO mice to individual housing in metabolic cages for several days to obtain stable baseline measurements of food intake and body weight.[7]
- Randomize the mice into treatment groups (e.g., vehicle control, YIL781 at various doses). A
 pair-fed group can be included to differentiate between the effects on energy expenditure
 and food intake.[7][8]
- Prepare the YIL781 formulation for oral gavage at the desired concentration.
- Administer YIL781 or vehicle daily via oral gavage at a specified dose (e.g., 10 mg/kg).[7][8]
- Monitor and record daily food intake and body weight for the duration of the study (e.g., 2-4 weeks).[7]
- At the end of the study, measure the final body composition to assess changes in fat mass and lean mass.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of YIL781 on glucose clearance in vivo.[7]

Materials:

- Fasted DIO mice.
- YIL781 hydrochloride.



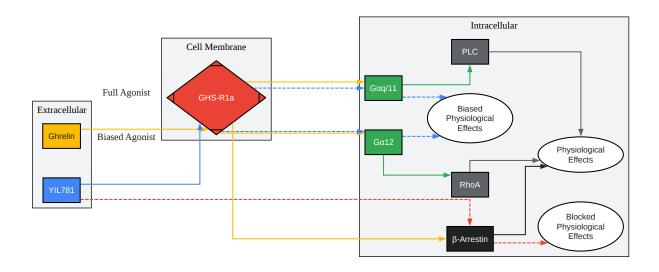
- · Vehicle control.
- 20% D-glucose solution (sterile).[7]
- Glucometer and test strips.
- Restraining device for blood sampling from the tail vein.

Procedure:

- Fast the animals overnight for approximately 12-16 hours with free access to water.[7]
- · Record the baseline body weight.
- Administer YIL781 (e.g., 10 mg/kg) or vehicle orally (p.o.).[7]
- After a specified time post-drug administration (e.g., 60 minutes), take a baseline blood glucose measurement (t=0) from the tail vein.
- Administer a 2 g/kg D-glucose solution via oral gavage.
- Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.

Mandatory Visualizations



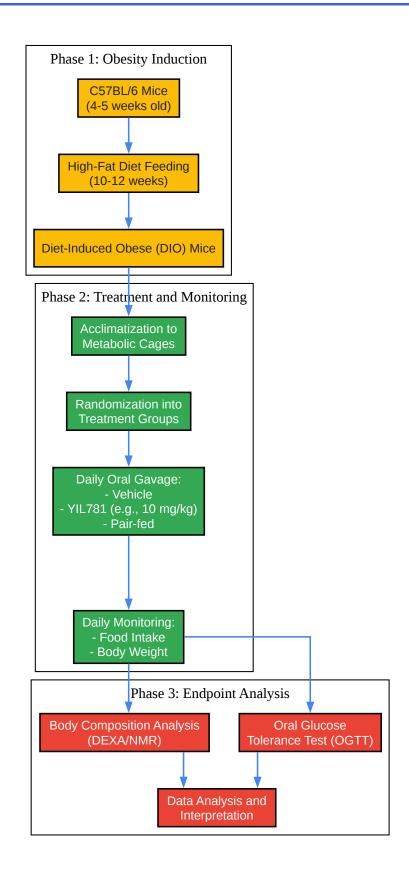


Blocks Recruitment

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Caption: Biased signaling of YIL781 at the GHS-R1a.





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Caption: Workflow for evaluating YIL781 in DIO mice.



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